molecular formula C19H27N3O2 B2590723 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea CAS No. 941951-72-0

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea

Cat. No.: B2590723
CAS No.: 941951-72-0
M. Wt: 329.444
InChI Key: KJNMRGNQEYCAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also contains a urea moiety, which is a functional group with the formula (NH2)2CO

Preparation Methods

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction, where the indole nitrogen is alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Urea Moiety: The urea moiety can be introduced by reacting the substituted indole with an isocyanate derivative, such as 2-methylcyclohexyl isocyanate, under mild conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxyethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the urea moiety, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group. Reagents such as sodium hydride and alkyl halides are used to introduce new substituents.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of indole-based signaling pathways and as a probe to investigate the biological activity of indole derivatives.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity. The urea moiety can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. The methoxyethyl and methylcyclohexyl groups further influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea can be compared with other indole derivatives, such as:

    1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea: Lacks the methoxyethyl group, resulting in different chemical properties and biological activity.

    1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-phenylurea: Contains a phenyl group instead of the methylcyclohexyl group, leading to variations in receptor binding and pharmacokinetics.

    1-(1H-indol-3-yl)-3-phenylurea: Lacks both the methoxyethyl and methylcyclohexyl groups, resulting in a simpler structure with different applications.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-7-3-5-9-16(14)20-19(23)21-17-13-22(11-12-24-2)18-10-6-4-8-15(17)18/h4,6,8,10,13-14,16H,3,5,7,9,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNMRGNQEYCAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.